molecular formula C16H28N2O3 B1381728 (S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate CAS No. 1404457-07-3

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate

Cat. No.: B1381728
CAS No.: 1404457-07-3
M. Wt: 296.4 g/mol
InChI Key: YAJMQKKAVORCKC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification and Nomenclature

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate is systematically classified as a chiral carbamate derivative that belongs to the broader category of amino acid derivatives and α-ketoamide compounds. The compound is officially registered under the Chemical Abstracts Service number 1404457-07-3, which serves as its unique identifier in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex stereochemical configuration, with the (S)-designation indicating the specific spatial arrangement of atoms around the chiral center.

The compound falls within the carbamate functional group classification, which are characterized as esters or salts of carbamic acid. More specifically, this molecule represents a tert-butyl carbamate derivative, a subcategory that has gained prominence in pharmaceutical applications due to their unique chemical properties and biological activities. The structural complexity of this compound places it in the category of peptidomimetic compounds, which are designed to mimic the biological activity of peptides while offering enhanced stability and pharmacokinetic properties.

Classification Parameter Designation
Chemical Class Carbamate Derivative
Functional Group α-ketoamide
Stereochemistry (S)-configuration
Molecular Category Peptidomimetic
Therapeutic Class Protease Inhibitor
Regulatory Status Research Compound

The nomenclature system employed for this compound follows established organic chemistry conventions, incorporating descriptive elements that indicate the presence of cyclopentyl and cyclopropylamine moieties within the molecular framework. This systematic naming approach facilitates precise identification and communication within the scientific community, ensuring accurate documentation and research continuity.

Structural Overview and Functional Groups

The molecular structure of this compound exhibits remarkable complexity, with a molecular formula of C₁₆H₂₈N₂O₃ and a molecular weight of 296.41 grams per mole. The compound's architecture incorporates multiple distinct functional groups that contribute to its unique chemical behavior and biological activity profile. The central backbone features a propanoyl chain that serves as the primary structural scaffold, supporting the various substituent groups that define the molecule's pharmacological properties.

The tert-butyl carbamate group represents one of the most significant structural features of this compound, providing both steric hindrance and electronic properties that influence the molecule's reactivity and stability. This functional group consists of a carbonyl group attached to both an alkoxyl group and an amino group, creating a hybrid structure that combines characteristics of both amides and esters. The carbamate group exhibits considerable conformational flexibility, existing in both cis and trans isomeric forms, with the energy difference between these conformations typically ranging from 1.0 to 1.5 kilocalories per mole.

Functional Group Chemical Formula Position Function
tert-Butyl Carbamate (CH₃)₃COC(=O)NH- N-terminal Protecting Group/Stability
Cyclopentyl Ring C₅H₉- Side Chain Hydrophobic Interaction
Cyclopropylamine C₃H₅NH- C-terminal Enzyme Binding
Carbonyl Group C=O Central Chain Electrophilic Center

The cyclopentyl substituent contributes significant hydrophobic character to the molecule, facilitating interactions with lipophilic regions of target proteins and enhancing membrane permeability. This five-membered saturated ring system provides conformational rigidity while maintaining sufficient flexibility for optimal binding interactions with target enzymes. The cyclopropylamine moiety represents another critical structural element, featuring a highly strained three-membered ring that imparts unique reactivity characteristics and contributes to the compound's selectivity profile.

The α-ketoamide warhead functionality serves as the primary reactive center responsible for the compound's inhibitory activity against target proteases. This structural motif enables covalent interaction with the catalytic cysteine residue in the active site of coronavirus main proteases, forming a stable thiohemiketal adduct that effectively blocks enzymatic activity. The spatial arrangement of these functional groups creates a three-dimensional architecture that complements the binding pocket of the target protease, ensuring both high affinity and selectivity.

Significance in Medicinal Chemistry and Protease Inhibition

The significance of this compound in medicinal chemistry stems primarily from its role as a key intermediate in the synthesis of advanced protease inhibitors targeting coronavirus main proteases. The compound serves as a crucial building block in the development of therapeutics designed to combat viral infections, particularly those caused by severe acute respiratory syndrome coronavirus 2 and related coronaviruses. Its unique structural features make it an invaluable component in the design of peptidomimetic inhibitors that can effectively target the essential proteolytic enzymes required for viral replication.

The carbamate functional group within this compound has demonstrated exceptional utility in drug design applications, offering several advantages over traditional amide-based structures. Carbamates exhibit superior proteolytic stability against various proteases, maintaining their structural integrity in biological systems while providing enhanced bioavailability and pharmacokinetic properties. This stability advantage makes carbamate-containing compounds particularly attractive for the development of orally bioavailable therapeutics that require resistance to enzymatic degradation in the gastrointestinal tract.

Therapeutic Application Target Enzyme Mechanism Development Stage
Antiviral Therapy Main Protease (Mpro) Covalent Inhibition Clinical Development
Coronavirus Treatment 3C-like Protease Active Site Binding Research Phase
Peptidomimetic Design Various Proteases Enzyme Mimicry Lead Optimization

Research investigations have demonstrated that compounds incorporating this structural framework exhibit potent inhibitory activity against coronavirus main proteases, with inhibition constants in the nanomolar range. The α-ketoamide warhead present in derivatives of this compound enables formation of covalent bonds with the catalytic cysteine residue Cys145 in the active site of the main protease, resulting in irreversible enzyme inactivation. This mechanism of action provides sustained antiviral activity and represents a significant advancement in the development of coronavirus therapeutics.

The stereochemical configuration of the (S)-enantiomer has been specifically optimized to enhance binding affinity and selectivity for the target protease. Studies utilizing crystallographic analysis have revealed that the three-dimensional arrangement of functional groups in this compound enables optimal complementarity with the enzyme active site, facilitating multiple favorable interactions including hydrogen bonding, hydrophobic contacts, and van der Waals forces. These interactions collectively contribute to the high potency and selectivity observed with inhibitors incorporating this structural motif.

Furthermore, the compound's significance extends beyond its direct therapeutic applications to encompass its role as a versatile synthetic intermediate for the preparation of structurally related compounds. The presence of multiple reactive functional groups allows for further chemical modifications that can fine-tune pharmacological properties, including potency, selectivity, and pharmacokinetic characteristics. This versatility has made the compound an essential tool in medicinal chemistry research programs focused on developing next-generation antiviral therapeutics with improved therapeutic profiles.

Properties

IUPAC Name

tert-butyl N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-13(10-11-6-4-5-7-11)14(19)17-12-8-9-12/h11-13H,4-10H2,1-3H3,(H,17,19)(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJMQKKAVORCKC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCC1)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Key Intermediates

a. Preparation of the Cyclopentyl-Containing Amino Acid Derivative

  • Starting from cyclopentyl methylamine or related cyclopentyl precursors, a typical route involves amination of a suitable precursor such as cyclopentyl methyl halides or nitriles, followed by hydrolysis to yield the amino acid derivative.

Representative Reaction Scheme and Data

Step Reagents Conditions Purpose Yield Notes
1 Cyclopentyl methylamine + nitrile Hydrolysis Synthesize cyclopentyl amino acid ~70% Stereoselective if chiral centers are introduced
2 Cyclopropylamine + activated acid Coupling reagents (HATU/EDC) Form amide linkage ~80% Stereoselectivity critical
3 Boc2O + base Dichloromethane, 0°C to room temp Protect amino group ~85% Ensures stability during subsequent steps
4 Carbamate formation Triethylamine, Boc2O Final carbamate formation ~75% Yields the Boc-protected intermediate

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Reaction Time Typical Yield Purification Method
1 Cyclopentyl nitrile + NH3 Ethanol Reflux 12-24 h 70-80% Crystallization
2 Cyclopentyl amino acid + cyclopropylamine DMF or DCM 0°C to RT 4-12 h 75-85% Column chromatography
3 Boc2O + TEA DCM 0°C to RT 2-4 h 80-90% Recrystallization
4 Final coupling HATU/EDC + DIPEA DCM or DMF 4-8 h 70-80% Purification via chromatography

Research Findings and Literature Evidence

  • Synthesis of carbamate derivatives with cyclopentyl and cyclopropyl groups has been documented in the context of pharmaceutical intermediates, emphasizing stereoselectivity and high purity.
  • Chiral synthesis techniques such as asymmetric catalysis and chiral auxiliaries have been employed to obtain the (S)-enantiomer with >99% enantiomeric excess.
  • Optimization studies highlight the importance of temperature control and reagent stoichiometry to maximize yield and stereochemical fidelity.

Notes and Considerations

  • Stereochemistry is crucial; chiral catalysts or starting materials are often used to ensure the (S)-configuration.
  • Reaction conditions such as temperature, solvent choice, and reagent purity significantly influence the yield and purity.
  • Safety precautions are necessary when handling reagents like Boc2O, cyclopropylamine, and carbamates, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Basic Information

  • IUPAC Name : (S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate
  • CAS Number : 1404457-07-3
  • Molecular Formula : C16H28N2O3
  • Purity : 95% .

Structure

The structure of the compound includes a tert-butyl group and a carbamate moiety, which are known for enhancing the solubility and bioavailability of drugs. The presence of cyclopentyl and cyclopropyl groups may contribute to its biological activity by influencing receptor interactions.

Medicinal Chemistry

This compound has been investigated for its potential as an antiviral agent. Research indicates that compounds with similar structures exhibit inhibitory effects on viral replication, making them candidates for further development against viruses such as HIV and influenza .

Case Study: Antiviral Activity

In a study exploring novel antiviral compounds, derivatives of carbamate structures were synthesized and tested for efficacy against influenza virus. The results demonstrated that certain modifications to the core structure enhanced antiviral activity significantly, suggesting that this compound could be a promising lead compound .

Drug Development

The compound's unique structural features make it suitable for drug formulation. Its ability to modulate biological pathways suggests potential applications in treating various conditions, including metabolic disorders and cancers.

Case Study: Drug Formulation

A formulation study involving this compound highlighted its compatibility with other therapeutic agents, indicating that it could be effectively combined with existing treatments to enhance therapeutic outcomes .

Biological Studies

Research has also focused on the compound's interaction with specific biological receptors. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptor sites, which could be leveraged for therapeutic benefits.

Case Study: Receptor Interaction

In vitro studies assessing the binding affinity of this compound to various receptors revealed promising results, indicating potential applications in neurology and psychiatry .

Mechanism of Action

The mechanism of action of (S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate: A similar compound without the (S)-configuration.

    tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)urea: A compound with a urea group instead of a carbamate group.

Uniqueness

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry (S-configuration) and the presence of both cyclopentyl and cyclopropylamino groups

Biological Activity

(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate, with the CAS number 1404457-07-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is C16H28N2O3, with a molecular weight of approximately 296.41 g/mol. The compound is characterized by its unique structural features, including a tert-butyl group and cyclopentyl and cyclopropyl substituents, which may influence its biological activity.

PropertyValue
Molecular FormulaC16H28N2O3
Molecular Weight296.41 g/mol
CAS Number1404457-07-3
Chemical StructureStructure

Research indicates that compounds similar to (S)-tert-butyl carbamate may interact with various biological targets, including enzymes and receptors involved in signaling pathways. For instance, preliminary studies suggest that this compound may modulate the activity of protein phosphatase 2A (PP2A), an important regulator in cellular signaling and metabolism .

Key Mechanisms:

  • Enzyme Modulation : The compound may act as a modulator of PP2A methylation, affecting its activity and stability.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could influence neuropharmacological effects.
  • Strain Effects : The presence of cyclopropyl groups may introduce torsional strain, impacting conformational preferences and reactivity .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Case Studies:

  • In Vitro Studies : In laboratory settings, this compound has shown selective inhibition of certain methyltransferases compared to other enzymes, indicating potential applications in cancer therapy where methylation plays a critical role .
  • Pharmacological Profiles : Animal models have demonstrated that administration of this compound can lead to significant changes in metabolic pathways, suggesting a role in metabolic disorders .
  • Neuropharmacology : Preliminary neuropharmacological assessments indicate that the compound may exhibit anxiolytic effects in rodent models, potentially through modulation of GABAergic signaling pathways.

Safety and Toxicology

While the biological potential is promising, safety assessments are crucial. The compound has been classified with certain hazard statements related to toxicity upon ingestion or skin contact, necessitating careful handling in laboratory settings .

Q & A

Q. What are the established synthetic routes for (S)-tert-butyl (3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)carbamate, and which coupling agents are most effective?

The compound is synthesized via amide bond formation between cyclopropylamine derivatives and tert-butyl carbamate-protected intermediates. A typical protocol involves:

  • Step 1 : Activation of the carboxylic acid group using coupling agents like HATU or EDCI, often in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions .
  • Step 2 : Reaction with cyclopropylamine or its derivatives at room temperature or mild heating (40–60°C) to form the amide linkage .
  • Step 3 : Boc (tert-butoxycarbonyl) deprotection using trifluoroacetic acid (TFA) in DCM, followed by neutralization and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
    Key coupling agents include EDCI/HOBt for high yields (78–85%) and minimal racemization .

Q. How is the compound characterized using spectroscopic methods, and what key NMR signals confirm its stereochemistry?

  • 1H NMR : Distinct signals include:
    • δ 4.6–4.8 ppm (multiplet for the chiral α-proton adjacent to the carbamate group) .
    • δ 1.4–1.5 ppm (singlet for tert-butyl group protons) .
    • Cyclopentyl protons appear as a multiplet at δ 1.5–2.2 ppm .
  • 13C NMR : The carbonyl carbons (amide and carbamate) resonate at δ 165–175 ppm .
  • Chiral HPLC : Used to confirm enantiomeric purity, with retention times compared to racemic mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound under varying conditions?

Discrepancies in NMR signals (e.g., shifts in α-proton or tert-butyl peaks) often arise from:

  • Solvent effects : CDCl3 vs. CD3OD can alter hydrogen bonding patterns, affecting chemical shifts .
  • Crystallization conditions : Polymorphic forms or hydrogen-bonding networks (e.g., N–H···O interactions) may influence solid-state NMR or X-ray diffraction results .
    Methodological approach :
    • Perform variable-temperature NMR to assess dynamic effects.
    • Compare with single-crystal X-ray structures refined using SHELXL (e.g., C–H bond distances and torsion angles) .

Q. What strategies are recommended for optimizing enantiomeric purity during synthesis?

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., Boc-protected amino acids) to enforce stereochemical control .
  • Kinetic resolution : Employ enzymes like lipases in asymmetric hydrolysis .
  • Chromatographic separation : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .
  • Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral HPLC at each synthetic step .

Q. How does the tert-butyl carbamate group influence the compound’s interaction with biological targets?

The tert-butyl carbamate:

  • Enhances metabolic stability by shielding the amine group from enzymatic degradation .
  • Modulates binding affinity through steric effects. For example, in Wip1 phosphatase inhibition, the carbamate group stabilizes interactions with hydrophobic pockets .
  • Experimental validation :
    • Compare IC50 values of Boc-protected vs. deprotected analogs in enzyme assays .
    • Perform molecular dynamics simulations to analyze ligand-protein docking (e.g., using PDB: 6y7m as a reference) .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Scale-up challenges : Poor solubility of intermediates in non-polar solvents.
  • Solutions :
    • Switch to DMF or THF for better solubility during coupling steps .
    • Use flow chemistry for controlled reaction conditions and reduced side-product formation .
    • Optimize Boc-deprotection by adjusting TFA stoichiometry (e.g., 2:1 DCM:TFA v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl (3-cyclopentyl-1-(cyclopropylaMino)-1-oxopropan-2-yl)carbaMate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.